N-(3-ethoxypropyl)-N-(2,2,2-trifluoroethyl)amine
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Overview
Description
(3-ethoxypropyl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C7H15F3NO It is a derivative of amine, characterized by the presence of both ethoxypropyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 3-ethoxypropylamine with 2,2,2-trifluoroethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxypropyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
(3-ethoxypropyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-ethoxypropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-ethoxypropyl)amine: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
(2,2,2-trifluoroethyl)amine: Lacks the ethoxypropyl group, leading to different applications and biological activity.
(3-ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness
(3-ethoxypropyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both ethoxypropyl and trifluoroethyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H14F3NO |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
3-ethoxy-N-(2,2,2-trifluoroethyl)propan-1-amine |
InChI |
InChI=1S/C7H14F3NO/c1-2-12-5-3-4-11-6-7(8,9)10/h11H,2-6H2,1H3 |
InChI Key |
DEIGBSBKWBZKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC(F)(F)F |
Origin of Product |
United States |
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